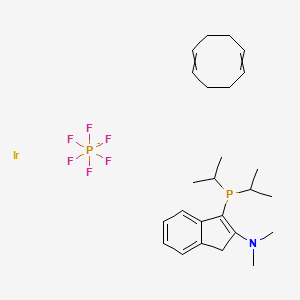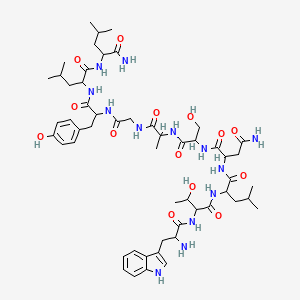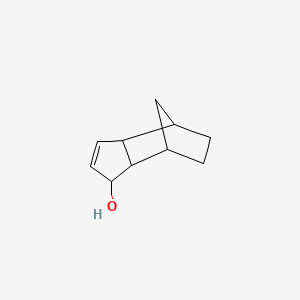![molecular formula C20H18F3NO4S B13383014 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The trifluoromethyl group adds unique chemical properties, making this compound valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS), where the Fmoc group is used as a temporary protecting group for the amino group. The Fmoc group is removed by treatment with a base such as piperidine, allowing the peptide chain to be extended .
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The Fmoc group can be removed by reduction using a base such as piperidine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected amino acid.
Substitution: Substituted methionine derivatives.
Aplicaciones Científicas De Investigación
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis, facilitating the study of peptide structure and function.
Biology: In the synthesis of peptides for biological assays and studies on protein-protein interactions.
Medicine: In the development of peptide-based therapeutics and drug delivery systems.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine involves the protection of the amino group during peptide synthesis. The Fmoc group is removed by base-catalyzed β-elimination, forming a stable adduct with the dibenzofulvene byproduct, which prevents unwanted side reactions . The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(t-butoxymethyl)-L-phenylalanine
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of peptides with enhanced biological activity and stability.
Propiedades
Fórmula molecular |
C20H18F3NO4S |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26) |
Clave InChI |
LIAUMRLXZBQOAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)
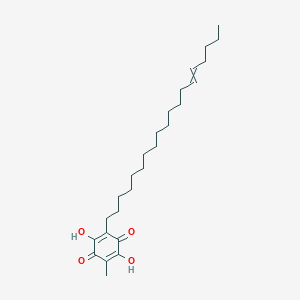
![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)
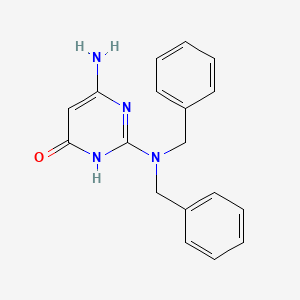
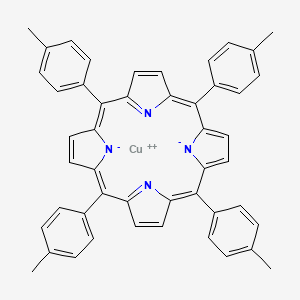
![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)
